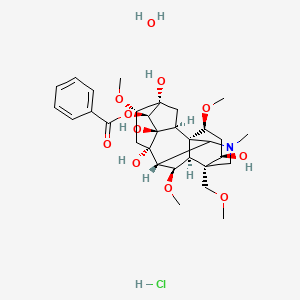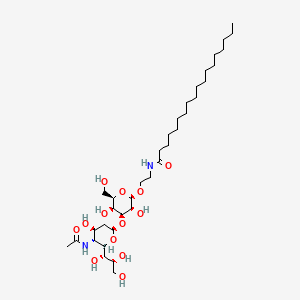
alphaGal1-3betaGal1-4Gal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AlphaGal1-3betaGal1-4Gal is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is part of the human exposome, which can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate .
Synthesis Analysis
The α-gal epitope is a carbohydrate antigen which appeared early in mammalian evolution and is synthesized in large amounts by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) in non-primate mammals, lemurs, and New-World monkeys .Wissenschaftliche Forschungsanwendungen
Research in Disorders Related to Galactose Metabolism
3a,4b-Galactotriose is used in the research of disorders related to galactose metabolism . Galactose is a type of sugar that plays a crucial role in the human metabolic system. Abnormalities in galactose metabolism can lead to conditions such as galactosemia, a rare genetic metabolic disorder. In this context, 3a,4b-Galactotriose can be used to study the effects and potential treatments of such disorders .
Targeted Delivery in Biological Systems
The compound 3a,4b-Galactotriose can be conjugated to bovine serum albumin (BSA), allowing for targeted delivery . This means that it can be used to deliver specific substances to specific cells or tissues in the body, which can be particularly useful in drug delivery and therapeutic applications .
Proteomics Research
3a,4b-Galactotriose is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Given the role of galactose in protein glycosylation, 3a,4b-Galactotriose can be used to study protein structure and function, as well as the effects of glycosylation on these parameters .
Carbohydrate Research
As a type of oligosaccharide, 3a,4b-Galactotriose is used in carbohydrate research . Carbohydrates, including sugars and oligosaccharides, play many important roles in biological systems, including energy storage, transport, and signaling. Therefore, 3a,4b-Galactotriose can be used to study these processes and the roles of carbohydrates in them .
Biochemical Research
3a,4b-Galactotriose is a biochemical used in various types of biochemical research . This can include studying the chemical reactions and processes that occur in living organisms, as well as the development of new biochemical techniques and methodologies .
Development of New Therapeutics
Given its various applications in biological and biochemical research, 3a,4b-Galactotriose can also be used in the development of new therapeutics . This can include the development of new drugs, as well as the improvement of existing ones .
Wirkmechanismus
Target of Action
The primary targets of 3a,4b-Galactotriose are currently not well-defined in the literature. This compound is a type of oligosaccharide, which are known to interact with various proteins and receptors in the body. The specific targets of 3a,4b-galactotriose remain to be identified .
Mode of Action
As an oligosaccharide, it may interact with its targets through hydrogen bonding and van der Waals forces, leading to changes in the conformation and function of the target proteins .
Biochemical Pathways
The biochemical pathways affected by 3a,4b-Galactotriose are not well-documented. Oligosaccharides like 3a,4b-Galactotriose can be involved in various biological processes, including cell signaling, immune response, and protein folding. The specific pathways influenced by 3a,4b-galactotriose are yet to be determined .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3a,4b-Galactotriose are not well-studied. As an oligosaccharide, it is expected to be absorbed in the gut and distributed throughout the body. The metabolism and excretion of 3a,4b-Galactotriose are likely to involve enzymatic breakdown and renal clearance, respectively .
Result of Action
The molecular and cellular effects of 3a,4b-Galactotriose’s action are not well-known. Given its classification as an oligosaccharide, it may influence cellular processes such as cell signaling and immune response. The specific effects of 3a,4b-galactotriose at the molecular and cellular levels are yet to be elucidated .
Zukünftige Richtungen
The in vivo immunocomplexing between anti-Gal and α-gal epitopes on molecules, pathogens, cells, or nanoparticles may be harnessed for development of novel immunotherapies (referred to as “α-gal therapies”) in various clinical settings because such immune complexes induce several beneficial immune processes . These therapies have been demonstrated to be effective and safe in transgenic mice and pigs lacking α-gal epitopes and producing anti-Gal, raising the possibility that these α-gal therapies may be considered for further evaluation in clinical trials .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14+,15+,16?,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDPRQJTYDIWJU-RXOJRZLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)




![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)





